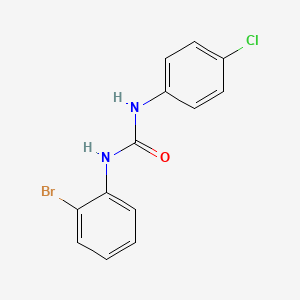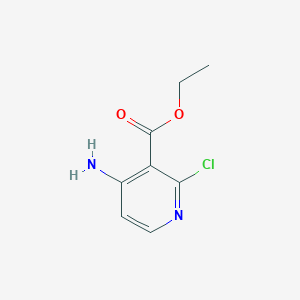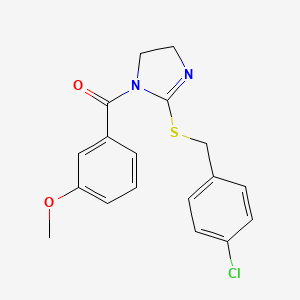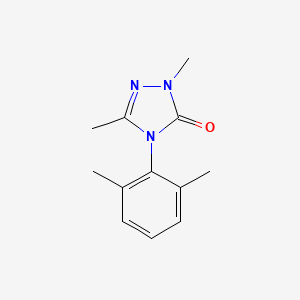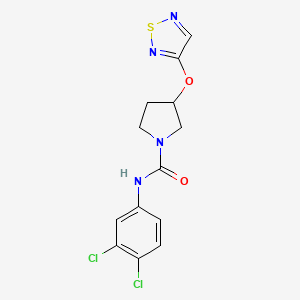
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTC belongs to the class of pyrrolidine carboxamide derivatives and is synthesized through a multi-step process.
作用機序
The exact mechanism of action of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has also been found to reduce the levels of amyloid-beta (Aβ) plaques in the brain, which are associated with the development of Alzheimer's disease.
実験室実験の利点と制限
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is also soluble in common organic solvents, making it easy to handle and measure. However, N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has some limitations for lab experiments. It is not very water-soluble, which can limit its use in certain assays. Additionally, N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide can exhibit some toxicity at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for the study of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide. One potential area of research is the development of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide could improve its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide involves the reaction of 3,4-dichlorophenylamine with thiocarbohydrazide to form 3,4-dichlorophenyl-1,2,5-thiadiazol-3-amine. This intermediate is then reacted with 1-bromo-3-chloropropane to form 3-(3,4-dichlorophenyl)-5-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonitrile. Finally, the nitrile group is converted to the carboxamide group using potassium hydroxide in ethanol to obtain N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide.
科学的研究の応用
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2S/c14-10-2-1-8(5-11(10)15)17-13(20)19-4-3-9(7-19)21-12-6-16-22-18-12/h1-2,5-6,9H,3-4,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKGYMIHBYEPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2646328.png)
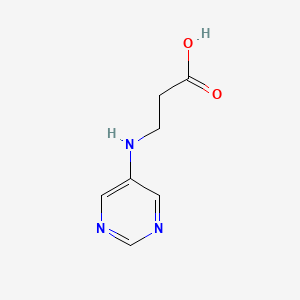
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)
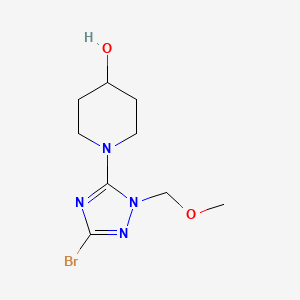
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+](/img/structure/B2646336.png)
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)
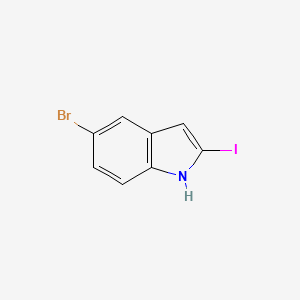
![7-(Azepan-1-yl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2646341.png)
